2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide
Description
2-Chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide is a fluorinated aromatic amide characterized by a propanamide backbone substituted with a chloro group at position 2 and a phenyl ring bearing nitro (NO₂) and trifluoromethyl (CF₃) groups at positions 4 and 2, respectively. This compound is primarily utilized in research settings, with applications in medicinal chemistry and agrochemical development. Its structural features, including electron-withdrawing substituents (NO₂, CF₃), influence its physicochemical properties, such as solubility, stability, and reactivity.
Properties
IUPAC Name |
2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N2O3/c1-5(11)9(17)15-8-3-2-6(16(18)19)4-7(8)10(12,13)14/h2-5H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZOXKUMFHRVNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide typically involves multiple steps. One common method includes the following steps:
Chlorination: The addition of a chloro group to the aromatic ring.
Amidation: The formation of the amide bond by reacting the intermediate with propanoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation, particularly at the amide moiety.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Substitution: Products with different substituents replacing the chloro or nitro groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized forms of the amide group, potentially leading to carboxylic acids.
Scientific Research Applications
Chemistry
In organic chemistry, 2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide serves as an important intermediate in synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:
- Substitution Reactions: The chloro and nitro groups can undergo nucleophilic substitution.
- Reduction Reactions: The nitro group can be reduced to form amine derivatives.
- Oxidation Reactions: The compound can be oxidized at the amide moiety.
These reactions facilitate the development of novel compounds with tailored properties for specific applications.
Biology
This compound is under investigation for its potential biological activities. Preliminary studies suggest that it may interact with androgen receptors similarly to flutamide, a known anti-androgen drug. This interaction could lead to:
- Inhibition of Androgen-Dependent Cellular Activities: By competing with testosterone and dihydrotestosterone at androgen receptors, it may impact gene expression and cellular functions in androgen-responsive cells.
- Potential Therapeutic Applications: Its biological activity makes it a candidate for developing treatments for conditions influenced by androgen signaling.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic properties. Its structural similarity to existing pharmaceuticals suggests it could be effective in treating hormone-related disorders or cancers that are sensitive to androgen levels.
Industrial Applications
Due to its unique chemical properties, this compound is also utilized in the production of specialty chemicals and materials. Its stability and lipophilicity, enhanced by the trifluoromethyl group, make it valuable in various industrial processes.
Case Studies and Research Findings
- Biological Activity Studies : Research has indicated that compounds similar to this compound exhibit anti-androgenic properties that could be harnessed for therapeutic purposes in hormone-dependent diseases such as prostate cancer.
- Synthetic Pathway Optimization : Studies focusing on optimizing synthetic routes have demonstrated improved yields and purity of this compound when employing specific catalysts and reaction conditions.
- Material Science Applications : Investigations into the use of this compound in creating advanced materials have shown promising results due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The phenyl ring's substitution pattern critically impacts the compound's electronic and steric properties. Below is a comparative analysis of key analogs:
Key Observations :
Physicochemical Properties
Predicted and experimental data for select compounds:
Biological Activity
2-Chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide is an organic compound that has garnered attention for its biological activity, particularly in medicinal chemistry. This compound is characterized by a complex structure featuring a chlorinated aromatic ring and a trifluoromethyl group, which significantly influence its chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 286.08 g/mol. The presence of electron-withdrawing groups such as chlorine and trifluoromethyl enhances the compound's reactivity and potential interactions with biological targets.
Research indicates that this compound exhibits significant biological activity through its interaction with specific enzymes involved in bacterial cell wall synthesis. Notably, it has been shown to inhibit D-alanine:D-alanine ligase, a crucial enzyme for bacterial cell wall formation, leading to compromised cell integrity and eventual bacterial death .
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for evaluating its bioavailability. Preliminary studies suggest that the compound may possess favorable pharmacokinetic profiles, making it a candidate for further development as an antimicrobial agent .
Allergic Reactions in Pharmaceutical Workers
A notable case study highlighted that this compound was identified as a strong allergen in a pharmaceutical worker involved in its synthesis. This underscores the importance of safety protocols when handling this compound in industrial settings.
Antitumor Activity
In vitro studies have demonstrated that derivatives of compounds closely related to this compound exhibit cytotoxic activity against various cancer cell lines. For instance, compounds with similar structures showed IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating potential as anticancer agents .
Summary of Biological Activity
| Activity | Target | IC50 Values | Notes |
|---|---|---|---|
| Inhibition of D-alanine ligase | Bacterial cell wall synthesis | N/A | Leads to bacterial cell death |
| Cytotoxicity against cancer cells | MCF-7, MEL-8 | Low micromolar | Promising candidates for anticancer therapy |
| Allergic reactions | Human subjects | N/A | Identified as a strong allergen |
Q & A
Q. Yield Optimization Strategies :
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution rates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes byproducts like unreacted aniline or over-chlorinated derivatives.
How does the fluorination pattern influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
The trifluoromethyl (–CF₃) and nitro (–NO₂) groups at the para and ortho positions, respectively, create strong electron-withdrawing effects:
- Electronic Effects : The –CF₃ group stabilizes intermediates via inductive effects, favoring SNAr (nucleophilic aromatic substitution) over aliphatic substitution.
- Steric Hindrance : The ortho-nitro group reduces accessibility to the amide carbonyl, limiting nucleophilic attack on the propanamide chain.
- Experimental Validation : Competitive reactions with thiols (e.g., glutathione) under physiological pH (7.4) show higher aromatic substitution rates (≥80%) compared to aliphatic substitution (<5%) .
Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Basic Research Question
- ¹H/¹³C NMR : Assigns protons and carbons, with characteristic signals:
- δ 8.2–8.5 ppm (aromatic H adjacent to –NO₂ and –CF₃).
- δ 2.1–2.3 ppm (CH₃ from propanamide).
- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and NO₂ symmetric/asymmetric stretches (~1520, 1350 cm⁻¹).
- X-ray Crystallography : Resolves crystal packing (e.g., N–H⋯O hydrogen bonds forming chains along the c-axis) and torsion angles (C–C–N–C ≈ 120°) .
Q. Purity Assessment :
- HPLC (C18 column, acetonitrile/water mobile phase) detects impurities <0.1%.
- Melting point consistency (±1°C) indicates crystallinity .
What strategies can resolve contradictions in reported biological activities of this compound across different studies?
Advanced Research Question
Discrepancies in bioactivity (e.g., antiandrogen vs. enzyme inhibition) may arise from:
- Assay Conditions : Variations in cell lines (e.g., LNCaP vs. HEK293) or buffer pH affecting solubility.
- Metabolic Stability : Liver microsome studies (human vs. rodent) reveal species-specific degradation rates.
Q. Methodological Solutions :
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., 37°C, 5% CO₂).
- Isotopic Labeling : Track metabolic pathways using ¹⁴C-labeled propanamide chain .
What are the key considerations in designing experiments to study the compound’s stability under various pH conditions?
Basic Research Question
- pH Range : Test stability at pH 1.2 (simulated gastric fluid) and pH 7.4 (blood plasma).
- Degradation Products : LC-MS identifies hydrolyzed products (e.g., 4-nitro-2-(trifluoromethyl)aniline and chloroacetic acid).
- Kinetic Analysis : Pseudo-first-order rate constants (k) calculated from time-dependent concentration curves .
Q. Buffering Agents :
- Use phosphate buffers (pH 7.4) instead of Tris, which may react with the nitro group.
How can computational modeling predict the compound’s interaction with androgen receptors, and what experimental validations are required?
Advanced Research Question
- Docking Studies : Molecular dynamics (MD) simulations using AutoDock Vina predict binding affinity to the ligand-binding domain (LBD) of androgen receptors. Key interactions:
- Hydrogen bonding between the amide N–H and ARG752.
- Hydrophobic contacts with –CF₃ and chlorinated alkyl chain.
Q. Experimental Validation :
- SPR (Surface Plasmon Resonance) : Measures binding kinetics (K_D ≈ 10⁻⁶ M).
- Transcriptional Assays : Luciferase reporters in androgen-sensitive cells quantify receptor antagonism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
